molecular formula C11H12N2O4 B1304849 2-(Dimethoxymethyl)quinoxaline 1,4-dioxide CAS No. 32065-66-0

2-(Dimethoxymethyl)quinoxaline 1,4-dioxide

Cat. No. B1304849
CAS RN: 32065-66-0
M. Wt: 236.22 g/mol
InChI Key: BWTLITYWRKJWIM-UHFFFAOYSA-N
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Description

2-(Dimethoxymethyl)quinoxaline 1,4-dioxide is a heterocyclic compound with diverse biological properties . It is an example of an important class of heterocyclic N-oxides . This compound has found application in the clinic as an antibacterial drug and is used in agriculture . It is a white crystalline solid with low solubility .


Synthesis Analysis

Quinoxaline 1,4-dioxides have high reactivity and a tendency to undergo various rearrangements . The synthesis of 2-phosphonylated quinoxaline 1,4-dioxides involves the nucleophilic substitutions of chlorine by sodium dimethyl phosphonate .


Molecular Structure Analysis

Quinoxaline 1,4-dioxides are structures composed of a benzene ring fused to a pyrazine 1,4-dioxide ring . The N-oxide functional group is characterized by a coordinated covalent bond between nitrogen and oxygen due to the union of the nonbonding electron pair on the nitrogen and the empty orbital on the oxygen atom .


Chemical Reactions Analysis

The high reactivity and tendency to undergo various rearrangements have piqued the interest of synthetic chemists in heterocycles with N-oxide fragments . The first stage of the proposed mechanism includes the nucleophilic attack of the formed enolate ion on the electrophilic nitrogen atom of benzofuroxan .


Physical And Chemical Properties Analysis

2-(Dimethoxymethyl)quinoxaline 1,4-dioxide is a white crystalline solid with low solubility . It is a stable compound that is not easily decomposed or replaced at room temperature .

Scientific Research Applications

Antibacterial Applications

2-(Dimethoxymethyl)quinoxaline 1,4-dioxide: has been identified as a potent antibacterial agent. Its structure allows it to interact with bacterial proteins, enzymes, and receptors, disrupting their function and leading to the death of bacterial cells. This compound is particularly effective against a range of bacterial infections, making it a valuable asset in the development of new antibacterial drugs .

Antitumor Activity

The compound exhibits promising antitumor properties due to its ability to interfere with the cellular mechanisms of tumor cells. It can induce apoptosis and inhibit cell proliferation, which is crucial in the fight against cancer. Research is ongoing to explore its full potential in oncology .

Antifungal Effects

Similar to its antibacterial properties, 2-(Dimethoxymethyl)quinoxaline 1,4-dioxide also shows effectiveness against fungal pathogens. Its mechanism of disrupting cell wall synthesis and function makes it a candidate for treating fungal infections .

Insecticidal Properties

The compound’s biological activity extends to its use as an insecticide. It can affect the nervous system of insects, leading to their eradication. This application is particularly useful in agriculture to protect crops from pest infestations .

Herbicidal Use

2-(Dimethoxymethyl)quinoxaline 1,4-dioxide: can also act as a herbicide, targeting specific weeds that threaten crop yields. Its selective toxicity towards certain plant species makes it an important tool for farmers .

Antiparasitic Potential

This compound has shown effectiveness against various parasitic infections, including malaria, trypanosomiasis, leishmaniasis, and amoebiasis. Its ability to target parasite-specific pathways offers a new avenue for antiparasitic drug development .

Synthesis of Novel Compounds

Due to its high reactivity, 2-(Dimethoxymethyl)quinoxaline 1,4-dioxide serves as a starting material for the synthesis of a variety of novel compounds. These derivatives are then tested for their pharmacological properties, expanding the range of potential therapeutic applications .

Drug Development for Infectious Diseases

Researchers are exploring the use of this compound in the development of drugs targeting bacterial and viral infections. Its broad spectrum of activity against pathogens makes it a promising candidate for future treatments .

Safety and Hazards

While 2-(Dimethoxymethyl)quinoxaline 1,4-dioxide has many applications in the chemical field , it’s important to note that some adverse effects have been reported in some of the quinoxaline 1,4-dioxide derivatives . For example, genotoxicity and bacterial resistance have been found in quinoxaline 1,4-dioxide antibacterial growth promoters .

Future Directions

Quinoxaline 1,4-dioxides present a promising class for the development of new drugs targeting bacterial infections, oncological diseases, malaria, trypanosomiasis, leishmaniasis, and amoebiasis . The review considers the most important methods for the synthesis and key directions in the chemical modification of quinoxaline 1,4-dioxide derivatives .

Mechanism of Action

Target of Action

2-(Dimethoxymethyl)quinoxaline 1,4-dioxide is a heterocyclic compound with diverse biological properties. It is an example of an important class of heterocyclic N-oxides . The presence of different nitrogen electron-donor atoms in the structure improves the interaction with target proteins, enzymes, and receptors through the formation of several types of interactions, such as hydrogen bonds, dipole-dipole, hydrophobic interactions, van der Waals forces, and π-stacking interactions .

Mode of Action

The compound’s mode of action is primarily through its high reactivity and tendency to undergo various rearrangements . This conjugation leads to an increase in the positive charge at C6 carbon atom as well as stabilization of the intermediate Meisenheimer complex, thereby enhancing its reactivity in nucleophilic substitution reactions .

Result of Action

The compound has found application in the clinic as an antibacterial drug and is used in agriculture. Though the two N-oxide groups are necessary for the antibacterial activity of quinoxaline 1,4-dioxides, some reduced form of quinoxaline compounds were still reported with antibacterial activity .

properties

IUPAC Name

3-(dimethoxymethyl)-4-oxidoquinoxalin-1-ium 1-oxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O4/c1-16-11(17-2)10-7-12(14)8-5-3-4-6-9(8)13(10)15/h3-7,11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWTLITYWRKJWIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C1=C[N+](=O)C2=CC=CC=C2N1[O-])OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50185876
Record name 2-(Dimethoxymethyl)quinoxaline 1,4-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50185876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Dimethoxymethyl)quinoxaline 1,4-dioxide

CAS RN

32065-66-0
Record name Quinoxaline, 2-(dimethoxymethyl)-, 1,4-dioxide
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Dimethoxymethyl)quinoxaline 1,4-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50185876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(dimethoxymethyl)quinoxaline 1,4-dioxide
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